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Compound of Interest

Compound Name: 2-Phenylpyrrolidine

Cat. No.: B085683

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
phenylpyrrolidine, a heterocyclic compound of interest in medicinal chemistry and organic
synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental
protocols. This information is crucial for the identification, characterization, and quality control
of 2-phenylpyrrolidine in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the *H and 3C NMR data for 2-phenylpyrrolidine.

Table 1: *H NMR Spectroscopic Data for 2-Phenylpyrrolidine
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons
7.35-7.15 m 5H

(CeH5s)
412 t 1H CH (pyrrolidine ring)
3.30-3.20 m 1H CHz (pyrrolidine ring)
3.05-2.95 m 1H CHz (pyrrolidine ring)
2.20-2.05 m 1H CH: (pyrrolidine ring)
2.00-1.85 m 1H CHz (pyrrolidine ring)
1.80-1.65 m 2H CHz (pyrrolidine ring)
1.75 br s 1H NH

Table 2: 13C NMR Spectroscopic Data for 2-Phenylpyrrolidine

Chemical Shift (d) ppm

Assignment

145.2 Aromatic C (quaternary)
128.5 Aromatic CH

126.8 Aromatic CH

126.0 Aromatic CH

62.5 CH (pyrrolidine ring)
47.2 CH: (pyrrolidine ring)
35.8 CHz (pyrrolidine ring)
25.9 CHz (pyrrolidine ring)

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A solution of 2-phenylpyrrolidine (5-10 mg) is prepared in a suitable
deuterated solvent (e.g., CDCIs, ~0.6 mL) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are typically acquired on a 400 MHz or higher field
NMR spectrometer.

IH NMR Acquisition Parameters:

e Pulse Angle: 30-45°

Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled

Pulse Angle: 30-45°

Spectral Width: 200-220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (depending on sample concentration)

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier
transformation, followed by phase and baseline correction. Chemical shifts are referenced to
the residual solvent peak or TMS.
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Sample Preparation Data Acquisition Data Processing

Deuterated Solvent (e.g., CDCI3) ‘—»‘ NMR Tube }—»‘ NMR Spectrometer }—»‘ Acquire FID }—»‘ Free Induction Decay (FID) }—»‘ Fourier Transform }—»‘ Phase & Baseline Correction

2-Phenylpyrrolidine ‘—» —»‘ NMR Spectrum

Click to download full resolution via product page
Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2-phenylpyrrolidine exhibits characteristic absorption bands.

Table 3: IR Spectroscopic Data for 2-Phenylpyrrolidine

Wavenumber (cm~?) Intensity Assignment

3350 - 3250 Medium, Broad N-H stretch (secondary amine)
3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Strong Aliphatic C-H stretch

1600 - 1450 Medium C=C stretch (aromatic ring)
1335 - 1250 Strong C-N stretch (aromatic amine)
910 - 665 Strong, Broad N-H wag (secondary amine)

Experimental Protocol: IR Spectroscopy (ATR)

Sample Preparation: A small amount of neat 2-phenylpyrrolidine is placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:
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e A background spectrum of the clean, empty ATR crystal is recorded.
e The sample is applied to the crystal, and the sample spectrum is recorded.
o The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm~1.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

Data Acquisition

Sample Application Data Processing
Collect Sample Scan

2-Phenylpyrrolidine | ATR Crystal | FTIR Spectrometer Ratio Sample/Background »{ IR Spectrum

Collect Background

Click to download full resolution via product page
Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for 2-Phenylpyrrolidine
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miz Relative Intensity (%) Assighment

147 40 [M]* (Molecular lon)
146 100 [M-H]*

118 25 [M-C2Hs]*

91 30 [C7H7]* (Tropylium ion)
77 15 [CeHs]* (Phenyl ion)

[CaHsN]* (Pyrrolidinyl

fragment)

70 85

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-phenylpyrrolidine is prepared in a volatile organic
solvent (e.g., dichloromethane, methanol) at a concentration of approximately 10-100 pg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C

Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp
at 10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

 lonization Mode: Electron lonization (El) at 70 eV.

e Mass Range: m/z 40-400.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b085683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Scan Speed: 2-3 scans/second.

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding
to 2-phenylpyrrolidine. The mass spectrum of this peak is then extracted and analyzed for its
molecular ion and fragmentation pattern.

Sample Preparation GC-MS Analysis Data Interpretation

2-Phenylpyrrolidine }—>’ Volatile Solvent }—b{ Dilute Solution }—b{ Gas Chromatograph }—>’ Mass Spectrometer }—> Total Ton Chromatogram }—>’ Mass Spectrum }—b{ Fragmentation Pattern

Click to download full resolution via product page

Workflow for GC-MS Analysis.

« To cite this document: BenchChem. [Spectroscopic Data of 2-Phenylpyrrolidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085683#spectroscopic-data-of-2-phenylpyrrolidine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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